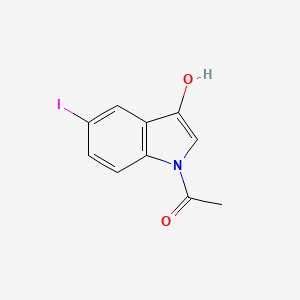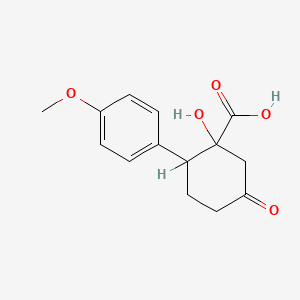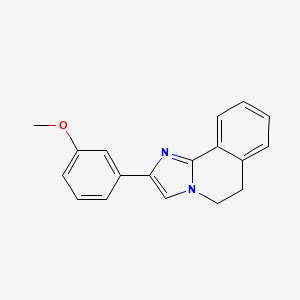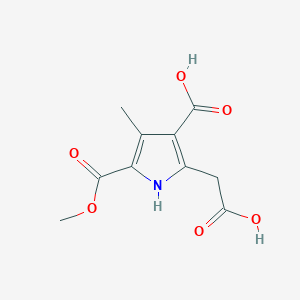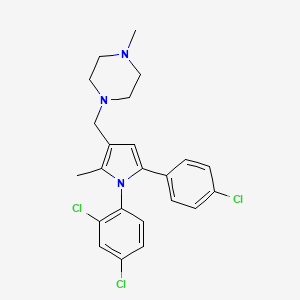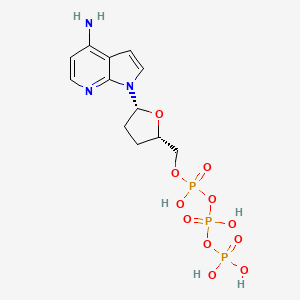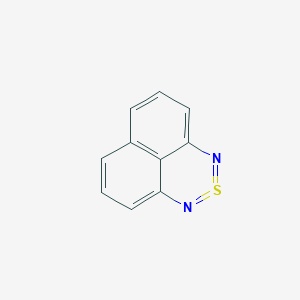
Naphtho(1,8-cd)(1,2,6)thiadiazine-2-S(super IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho(1,8-cd)(1,2,6)thiadiazine-2-S(super IV) is a heterocyclic compound that belongs to the thiadiazine family. This compound is characterized by the presence of a naphthalene ring fused with a thiadiazine ring, which includes sulfur and nitrogen atoms. The unique structure of Naphtho(1,8-cd)(1,2,6)thiadiazine-2-S(super IV) makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(1,8-cd)(1,2,6)thiadiazine-2-S(super IV) typically involves the cyclization of naphthalene derivatives with thiadiazine precursors. One common method includes the reaction of naphthalene-1,4-diamine with sulfur monochloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the cyclization process.
Industrial Production Methods
Industrial production of Naphtho(1,8-cd)(1,2,6)thiadiazine-2-S(super IV) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Naphtho(1,8-cd)(1,2,6)thiadiazine-2-S(super IV) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Naphtho(1,8-cd)(1,2,6)thiadiazine-2-S(super IV) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Naphtho(1,8-cd)(1,2,6)thiadiazine-2-S(super IV) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphtho(1,8-cd)(1,2,6)selenadiazine: Similar structure but contains selenium instead of sulfur.
Naphtho(1,8-cd)(1,2,6)oxadiazine: Contains oxygen instead of sulfur.
Naphtho(1,8-cd)(1,2,6)triazine: Contains an additional nitrogen atom.
Uniqueness
Naphtho(1,8-cd)(1,2,6)thiadiazine-2-S(super IV) is unique due to the presence of sulfur in its structure, which imparts specific chemical and biological properties. The sulfur atom can participate in various chemical reactions, making the compound versatile for different applications.
Propriétés
Numéro CAS |
6766-90-1 |
|---|---|
Formule moléculaire |
C10H6N2S |
Poids moléculaire |
186.24 g/mol |
Nom IUPAC |
3λ4-thia-2,4-diazatricyclo[7.3.1.05,13]trideca-1(12),2,3,5,7,9(13),10-heptaene |
InChI |
InChI=1S/C10H6N2S/c1-3-7-4-2-6-9-10(7)8(5-1)11-13-12-9/h1-6H |
Clé InChI |
AXVWZZGAEDKFOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)N=S=NC3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


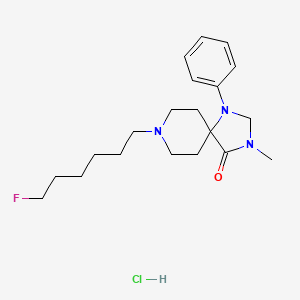
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-4,4-diphenylbutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12790266.png)
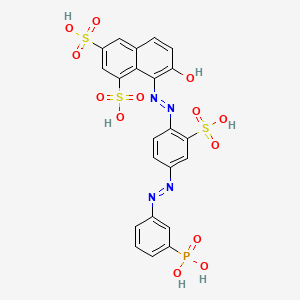
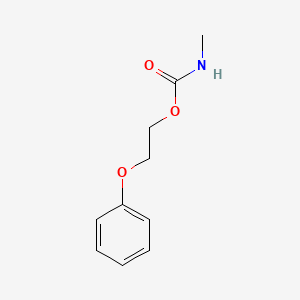

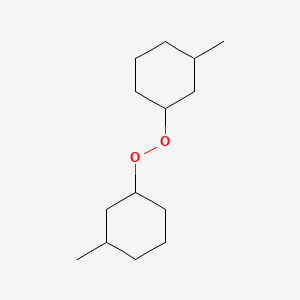
![12-Methyl-12h-benzo[a]phenothiazine](/img/structure/B12790299.png)
